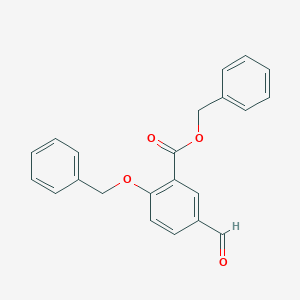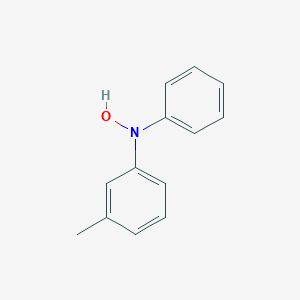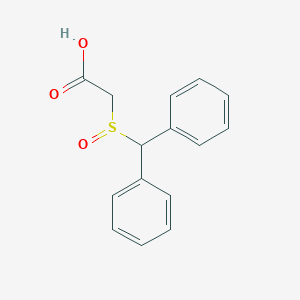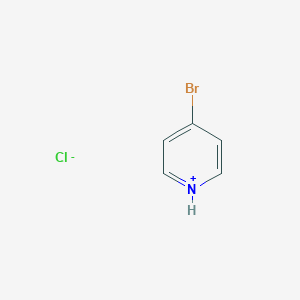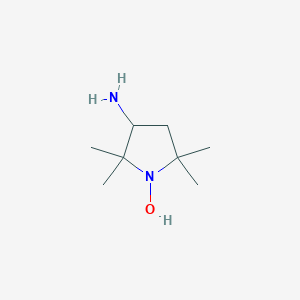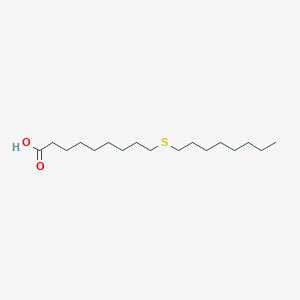
10-Thiastearinsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
10-Thiastearinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt ihre Wirkungen aus, indem sie das Enzym Stearoyl-CoA-Desaturase hemmt, das für die Desaturierung von Stearat zu Oleat verantwortlich ist . Diese Hemmung führt zu einer Reduktion des Spiegels von einfach ungesättigten Fettsäuren, die wichtige Bestandteile von Zellmembranen und Signalmolekülen sind. Die hypolipidemische Wirkung von this compound hängt mit ihrer Fähigkeit zusammen, den Lipidstoffwechsel zu modulieren und die Anhäufung von Lipiden in Zellen zu reduzieren .
Ähnliche Verbindungen:
Stearinsäure: Eine gesättigte Fettsäure ohne Schwefelsubstitution.
Ölsäure: Eine einfach ungesättigte Fettsäure mit einer Doppelbindung, aber ohne Schwefelsubstitution.
Thia-Fettsäuren: Andere Fettsäuren mit Schwefelsubstitutionen an verschiedenen Positionen.
Einzigartigkeit: this compound ist aufgrund ihrer spezifischen Schwefelsubstitution einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu Stearinsäure und Ölsäure kann this compound den Desaturierungsprozess hemmen, was sie zu einem wertvollen Werkzeug für die Untersuchung des Lipidstoffwechsels und die Entwicklung von Therapeutika für Stoffwechselstörungen macht .
Wirkmechanismus
Target of Action
The primary target of 10-Thiastearic acid is the desaturation of stearate to oleate . This process is crucial in the metabolism of fatty acids, and by inhibiting it, 10-Thiastearic acid can exert its effects.
Mode of Action
10-Thiastearic acid interacts with its target by inhibiting the conversion of stearate to oleate . This inhibition occurs in rat hepatocytes and hepatoma cells, and it is more than 80% effective at a concentration of 25 µM .
Biochemical Pathways
The inhibition of stearate to oleate desaturation by 10-Thiastearic acid affects the metabolism of fatty acids . This modulation influences the distribution of fatty acids within phospholipid pools
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its bioavailability.
Result of Action
The primary result of 10-Thiastearic acid’s action is its hypolipidemic effect . By inhibiting the desaturation of stearate to oleate, it can reduce lipid levels, making it a useful tool for evaluating new anti-obesity therapeutics .
Biochemische Analyse
Biochemical Properties
10-Thiastearic acid interacts with enzymes involved in the desaturation of fatty acids. Specifically, it inhibits the enzyme stearoyl CoA desaturase , which is responsible for the conversion of stearate to oleate . This interaction disrupts the normal process of fatty acid desaturation, influencing the distribution of fatty acids within phospholipid pools .
Cellular Effects
In cellular processes, 10-Thiastearic acid has been observed to have a significant impact on rat hepatocytes and hepatoma cells . It inhibits the desaturation of radiolabeled stearate to oleate in these cells by more than 80% at a concentration of 25 µM . This suggests that 10-Thiastearic acid can influence cell function by altering lipid metabolism.
Molecular Mechanism
At the molecular level, 10-Thiastearic acid exerts its effects by binding to and inhibiting the enzyme stearoyl CoA desaturase . This enzyme is responsible for the conversion of stearate to oleate, a process that is crucial for the normal functioning of lipid metabolism . By inhibiting this enzyme, 10-Thiastearic acid disrupts the normal process of fatty acid desaturation.
Metabolic Pathways
10-Thiastearic acid is involved in the fatty acid metabolism pathway, specifically in the process of desaturation of stearate to oleate . It interacts with the enzyme stearoyl CoA desaturase, inhibiting its activity and thereby disrupting the normal process of fatty acid desaturation .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: 10-Thiastearinsäure kann durch die Substitution eines Schwefelatoms in die Stearinsäurekette synthetisiert werden. Die spezifische Syntheseroute beinhaltet die Reaktion von Octylthiol mit einem Nonansäurederivat unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht weit verbreitet sind, würde die Synthese von this compound in größerem Maßstab wahrscheinlich ähnliche Reaktionsbedingungen wie die Laborsynthese mit Optimierungen für Ausbeute und Reinheit erfordern. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie könnte zur Steigerung der Produktionseffizienz eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen: 10-Thiastearinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Schwefelatom in der Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carboxygruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Schwefelatom kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können unter milden Bedingungen verwendet werden.
Reduktion: Lithiumaluminiumhydrid oder Boran können für die Reduktion der Carboxygruppe verwendet werden.
Substitution: Nukleophile wie Thiole oder Amine können in Gegenwart einer Base verwendet werden.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Thioether.
Vergleich Mit ähnlichen Verbindungen
Stearic Acid: A saturated fatty acid with no sulfur substitution.
Oleic Acid: A monounsaturated fatty acid with a double bond but no sulfur substitution.
Thia Fatty Acids: Other fatty acids with sulfur substitutions at different positions.
Uniqueness: 10-Thiastearic acid is unique due to its specific sulfur substitution, which imparts distinct chemical and biological properties. Unlike stearic and oleic acids, 10-Thiastearic acid can inhibit the desaturation process, making it a valuable tool for studying lipid metabolism and developing therapeutic agents for metabolic disorders .
Eigenschaften
IUPAC Name |
9-octylsulfanylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146944 | |
| Record name | 10-Thiastearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-89-6 | |
| Record name | 10-Thiastearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Thiastearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 10-Thiastearic acid exert its antifungal activity in Histoplasma capsulatum?
A1: While the exact mechanism of action isn't fully detailed in the provided abstracts, research suggests that 10-Thiastearic acid, being a fatty acid analog, likely disrupts lipid metabolism in H. capsulatum []. This disruption likely stems from its interference with fatty acid desaturases, enzymes crucial for introducing double bonds into fatty acids []. These double bonds are essential for the proper structure and function of cell membranes and other lipid-dependent processes in the fungus. By inhibiting these enzymes, 10-Thiastearic acid may lead to the accumulation of saturated fatty acids and a deficiency of unsaturated fatty acids, ultimately impairing fungal growth.
Q2: What are the potential applications of 10-Thiastearic acid in combating fungal infections?
A2: The research highlights 10-Thiastearic acid's potential as a lead compound for developing new antifungal drugs []. Its efficacy against H. capsulatum, a fungus causing the potentially fatal disease histoplasmosis, suggests it could be further explored for treating this infection []. Furthermore, its mechanism of action, targeting fatty acid desaturases, might offer a broader spectrum of activity against other fungi, making it a promising candidate for further investigation and drug development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


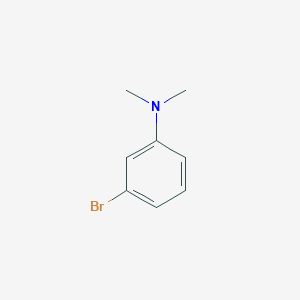
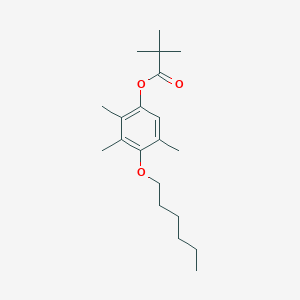

![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)
![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
